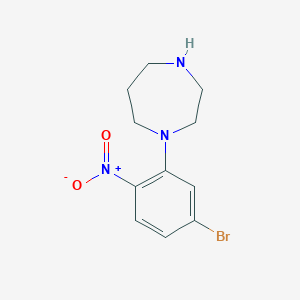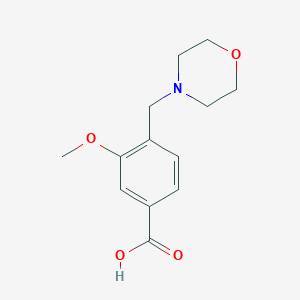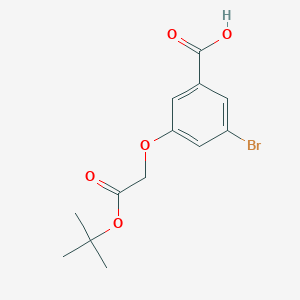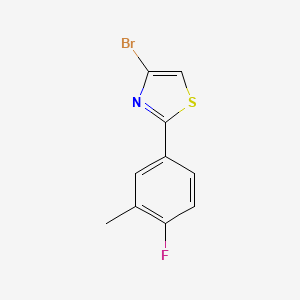
4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring, which significantly influences their chemical properties and reactivity. The trifluoromethyl group is known for its electron-withdrawing nature, which can enhance the stability and bioactivity of the compound. This compound has garnered interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as a phenethyl derivative, followed by cyclization to form the pyrazole ring. The reaction conditions typically involve the use of trifluoromethylating agents like trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate in the presence of a catalyst . Industrial production methods may involve large-scale reactions using similar reagents and optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include strong acids or bases, solvents like tetrahydrofuran (THF), and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s ability to interact with specific enzymes or receptors, leading to its bioactivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group attached to a benzene ring but lacks the pyrazole moiety.
3-(Trifluoromethyl)phenol: Similar to 4-(Trifluoromethyl)phenol, but with the trifluoromethyl group in a different position on the benzene ring.
Trifluoromethylated pharmaceuticals: Compounds like fluoxetine and celecoxib contain trifluoromethyl groups and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a pyrazole ring, resulting in distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11F3N2 |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
4-[2-[3-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole |
InChI |
InChI=1S/C12H11F3N2/c13-12(14,15)11-3-1-2-9(6-11)4-5-10-7-16-17-8-10/h1-3,6-8H,4-5H2,(H,16,17) |
InChI Key |
WNTSETLBCWDOKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)


![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)


![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)

![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)

![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)

![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)
